Cas no 1394728-04-1 (N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide)

N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 化学的及び物理的性質
名前と識別子
-
- 1394728-04-1
- N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide
- AKOS033289059
- EN300-26689267
- Z1360335210
-
- インチ: 1S/C17H16N4O2S/c18-9-17(7-8-24-10-17)20-15(22)12-3-5-13(6-4-12)16-19-14(21-23-16)11-1-2-11/h3-6,11H,1-2,7-8,10H2,(H,20,22)
- InChIKey: HWROBFOGKCPOHT-UHFFFAOYSA-N
- SMILES: S1CCC(C#N)(C1)NC(C1C=CC(=CC=1)C1=NC(C2CC2)=NO1)=O
計算された属性
- 精确分子量: 340.09939694g/mol
- 同位素质量: 340.09939694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 538
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 117Ų
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689267-0.05g |
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide |
1394728-04-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide 関連文献
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamideに関する追加情報
Comprehensive Overview of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide (CAS No. 1394728-04-1)
The compound N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide (CAS No. 1394728-04-1) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the 3-cyanothiolan-3-yl and 3-cyclopropyl-1,2,4-oxadiazol-5-yl moieties, make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.
In recent years, the demand for novel small molecules with drug-like properties has surged, driven by the need for innovative therapies in areas such as oncology, neurology, and infectious diseases. The 1,2,4-oxadiazole ring, a key component of this compound, is known for its bioisosteric properties, often serving as a replacement for ester or amide functionalities in drug design. This has led to increased interest in N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide as a potential scaffold for developing new therapeutics.
The cyclopropyl group in this molecule is another noteworthy feature, as it is often employed to enhance metabolic stability and improve pharmacokinetic profiles. This has made the compound a subject of study in the context of structure-activity relationship (SAR) analyses, where researchers aim to optimize its efficacy and safety. Additionally, the cyanothiolan moiety introduces a unique steric and electronic environment, which may contribute to selective binding interactions with biological targets.
From a synthetic chemistry perspective, the preparation of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide involves multi-step reactions, including the formation of the 1,2,4-oxadiazole ring and subsequent coupling with the 3-cyanothiolan-3-yl fragment. These synthetic challenges have spurred advancements in heterocyclic chemistry, with researchers exploring greener and more efficient methodologies to produce this compound at scale.
The compound's potential applications extend beyond pharmaceuticals. For instance, its oxadiazole core has been investigated in materials science for its luminescent properties, opening doors for its use in organic electronics and sensors. This interdisciplinary appeal underscores the versatility of N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide and its relevance in cutting-edge research.
As the scientific community continues to explore the biological activities and chemical properties of this compound, it is expected to play a pivotal role in the development of next-generation therapeutics and functional materials. Its CAS No. 1394728-04-1 serves as a critical identifier for researchers and regulatory bodies, ensuring accurate communication and documentation in scientific literature and patent applications.
In conclusion, N-(3-cyanothiolan-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzamide represents a fascinating intersection of chemistry, biology, and materials science. Its unique structural attributes and broad applicability make it a compound of enduring interest, with the potential to drive innovation across multiple disciplines. As research progresses, this molecule is likely to remain at the forefront of scientific inquiry, offering new insights and opportunities for discovery.
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